5-(4-(Trifluoromethoxy)phenyl)-1-indanone
Description
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O2/c17-16(18,19)21-13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(14)20/h1-3,5-7,9H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJHNKHIGZWPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
5-(4-(Trifluoromethoxy)phenyl)-1-indanone has shown promise in the field of medicinal chemistry due to its diverse biological activities:
-
Anticancer Activity:
- In vitro studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast cancer, through the induction of apoptosis via caspase activation.
- In vivo studies indicate that treatment with this compound can significantly reduce tumor sizes and improve survival rates in animal models.
-
Anti-inflammatory Properties:
- Research has shown that it inhibits COX-2 expression in macrophages stimulated with lipopolysaccharide, suggesting potential therapeutic applications in chronic inflammatory conditions.
The unique structure of this compound allows it to interact with specific molecular targets:
- Enzyme Interactions: The trifluoromethoxy group enhances binding affinity to certain enzymes, which could be leveraged for drug development aimed at metabolic pathways.
- Potential Neuroprotective Effects: Some studies suggest that indanone derivatives may have neuroprotective properties, which could be explored further for treating neurodegenerative diseases .
Material Science
In materials science, this compound is being investigated for its potential applications in developing advanced materials with specific electronic or optical properties:
- Organic Electronics: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
- Coatings and Polymers: The incorporation of trifluoromethoxy groups can enhance the thermal stability and chemical resistance of polymeric materials .
Case Studies
Several key studies highlight the diverse applications of this compound:
Mechanism of Action
The mechanism by which 5-(4-(Trifluoromethoxy)phenyl)-1-indanone exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural and Electronic Properties
The trifluoromethoxy group distinguishes this compound from analogs with other electron-withdrawing or lipophilic substituents. Key comparisons include:
Notes:
- Electron-Withdrawing Effects: The -OCF₃ group induces greater electron withdrawal than -CF₃, polarizing the indanone carbonyl group and enhancing electrophilicity .
Research Findings and Limitations
Key Data from Analog Studies
- 4-(Trifluoromethyl)-1-indanone: Melting point ~45–47°C; used as a precursor for fluorinated polymers .
- Triazole-thioether ketones (): Demonstrated antifungal activity but lower thermal stability than fluorinated indanones .
- Piperazine-oxadiazole derivatives () : MIC values of 8–32 µg/mL against S. aureus, highlighting the role of -OCF₃ in bioactivity .
Biological Activity
5-(4-(Trifluoromethoxy)phenyl)-1-indanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C15H12F3O2
- CAS Number : 1261586-76-8
The trifluoromethoxy group (OCF3) is notable for its ability to enhance the molecule's lipophilicity and metabolic stability, which may influence its pharmacological properties.
Target Interactions
Research indicates that compounds similar to this compound may interact with specific biological targets, particularly enzymes involved in metabolic pathways. For example, it is hypothesized that this compound could inhibit the activity of cholinesterases, enzymes that break down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing neurotransmission in the nervous system .
Biochemical Pathways
The compound's interaction with cholinesterases suggests potential applications in treating cognitive disorders, such as Alzheimer's disease. By modulating cholinergic signaling, it may improve cognitive function and memory retention .
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity. The presence of the trifluoromethoxy group can enhance the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against various pathogens.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, MTT assays have shown significant reductions in cell viability at certain concentrations, indicating its potential as an anticancer agent .
Study 1: Cholinesterase Inhibition
A study investigated the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by derivatives of indanone. Results indicated that compounds with a trifluoromethoxy substitution exhibited enhanced inhibitory effects compared to their non-substituted counterparts. This suggests that this compound could be a promising candidate for further development as a cognitive enhancer .
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of indanone derivatives. The study found that certain substitutions on the indanone scaffold significantly increased antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The trifluoromethoxy group was identified as a critical factor in enhancing membrane permeability and bioactivity against these pathogens .
Data Summary Table
| Biological Activity | Mechanism | Target | Effect |
|---|---|---|---|
| Cholinesterase Inhibition | Inhibition of AChE and BuChE | Cholinesterases | Increased acetylcholine levels |
| Antimicrobial Activity | Membrane penetration | Bacterial membranes | Reduced bacterial viability |
| Cytotoxicity | Induction of apoptosis | Cancer cell lines | Decreased cell viability |
Preparation Methods
Knoevenagel Condensation to Form Substituted Cinnamic Acid
- Starting Material: 4-(Trifluoromethoxy)benzaldehyde (analogous to m-trifluoromethyl benzaldehyde used in related syntheses)
- Reagents: Malonic acid (propanedioic acid) as the active methylene compound
- Catalysts: Pyridine or piperidine
- Conditions: Reflux at approximately 100 °C
- Outcome: Formation of 4-(trifluoromethoxy)cinnamic acid derivative
This step is crucial for introducing the substituted phenyl moiety and forming the α,β-unsaturated acid intermediate.
Hydrogenation to Substituted Phenylpropionic Acid
- Catalysts: Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C)
- Solvents: Methanol, ethanol, ethyl acetate, or tetrahydrofuran (THF)
- Conditions: Room temperature, hydrogen pressure around 40 psi
- Outcome: Reduction of the double bond in the cinnamic acid to yield 4-(trifluoromethoxy)phenylpropionic acid
This selective hydrogenation step converts the unsaturated acid to a saturated acid suitable for cyclization.
Intramolecular Friedel–Crafts Acylation to Form 1-Indanone
- Cyclization Agent: Trifluoromethanesulfonic acid (TfOH)
- Temperature Range: -20 °C to 90 °C, with reaction times varying from overnight stirring at room temperature to elevated temperatures for improved yields
- Workup: Quenching in ice water, extraction with dichloromethane, washing, drying, and purification by silica gel chromatography
- Yield: Variable, generally between 12% and 31% depending on temperature and scale
The intramolecular acylation closes the ring to form the 1-indanone core bearing the trifluoromethoxy-substituted phenyl group.
Reaction Scheme Summary
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Knoevenagel condensation | 4-(Trifluoromethoxy)benzaldehyde | Malonic acid, pyridine/piperidine | Reflux, 100 °C | 4-(Trifluoromethoxy)cinnamic acid | High (not specified) |
| 2 | Catalytic hydrogenation | 4-(Trifluoromethoxy)cinnamic acid | Pd/C or Pd(OH)₂/C, MeOH/EtOH/THF | Room temp, 40 psi H₂ | 4-(Trifluoromethoxy)phenylpropionic acid | High (not specified) |
| 3 | Intramolecular Friedel–Crafts acylation | 4-(Trifluoromethoxy)phenylpropionic acid | Trifluoromethanesulfonic acid | -20 to 90 °C, overnight stirring | 5-(4-(Trifluoromethoxy)phenyl)-1-indanone | 12–31 |
Research Findings and Optimization Notes
- Catalyst and Solvent Selection: The use of palladium catalysts on carbon supports is effective for hydrogenation under mild conditions, offering good selectivity and scalability.
- Cyclization Temperature Impact: Lower temperatures (-20 °C) followed by gradual warming to room temperature or slightly elevated temperatures (up to 70 °C) tend to improve yields, while higher temperatures (90 °C) may reduce yield due to side reactions or decomposition.
- Reaction Time: Overnight stirring in the cyclization step ensures complete conversion.
- Purification: Silica gel chromatography is necessary to isolate the target compound with high purity.
- Scalability: The method has been demonstrated at both small (10 mmol) and larger (0.56 mol) scales, indicating good potential for industrial-scale synthesis.
Comparative Context from Related 1-Indanone Syntheses
- Alternative cyclization methods include the use of polyphosphoric acid or sulfuric acid, but trifluoromethanesulfonic acid offers superior selectivity and milder conditions.
- NbCl₅-induced Friedel–Crafts cyclization has been reported for other 1-indanone derivatives, but yields vary widely (0–78%).
- Synthesis from aldehydes and dialdehydes via N-heterocyclic carbene catalysis is a novel approach but less applicable for trifluoromethoxy-substituted substrates.
- The described method avoids lengthy multi-step routes involving halogenation, hydrolysis, and decarboxylation, which suffer from low overall yields and high costs.
Summary Table of Key Parameters from Patent Embodiments
| Embodiment | TfOH Volume (mL) | Substrate Amount (mmol) | Temperature Profile (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 2 | 48 | 45.87 | Start at -20, warm to RT | Overnight at RT | 21.8 | Small scale |
| 3 | 420 | 560 | Start at -20, warm to -10 | Overnight at -10 | 31 | Larger scale |
| 5 | 48 | 45.87 | Start at -20, warm to RT, then 90 | Overnight at 90 | 12 | Higher temp reduces yield |
Q & A
Q. What are the recommended synthetic routes for 5-(4-(Trifluoromethoxy)phenyl)-1-indanone, and how can structural purity be validated?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to introduce the trifluoromethoxy-phenyl group to the indanone scaffold. Key steps include:
- Step 1: Preparation of the indanone core via cyclization of substituted benzaldehyde derivatives under acidic conditions.
- Step 2: Coupling with 4-(trifluoromethoxy)phenyl boronic acid using palladium catalysts (e.g., Pd(PPh₃)₄) in a solvent like THF/water .
- Validation:
- NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regioselectivity and absence of byproducts.
- HPLC-MS for purity assessment (>95% by area normalization).
- X-ray Crystallography (if single crystals are obtainable) for absolute configuration verification .
Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties compared to non-fluorinated analogs?
Methodological Answer: The trifluoromethoxy (-OCF₃) group enhances:
- Lipophilicity (logP): Increases membrane permeability, as shown in comparative studies with methoxy (-OCH₃) analogs (ΔlogP ≈ +1.2) .
- Metabolic Stability : Resists oxidative degradation due to the strong C-F bond, confirmed via liver microsome assays (t₁/₂ > 120 min vs. 30 min for -OCH₃) .
- Electron-Withdrawing Effects : Reduces electron density on the phenyl ring, altering reactivity in electrophilic substitution reactions (e.g., nitration requires harsher conditions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.5–5 µM) may arise from:
- Assay Conditions : Variations in buffer pH, cofactors, or enzyme isoforms. Standardize protocols using recombinant enzymes under controlled ionic conditions .
- Compound Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference. Validate solubility via dynamic light scattering (DLS) .
- Orthogonal Assays : Confirm activity with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics independently .
Q. What computational strategies are effective for predicting the binding mode of this compound to protein targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Account for fluorine-specific interactions (e.g., halogen bonds with Arg/Lys residues) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of predicted poses. Analyze RMSD and binding free energy via MM-PBSA .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with known active site geometries (e.g., COX-2 or CYP450 enzymes) .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
Methodological Answer:
- Library Design : Synthesize analogs with variations in:
- Indanone substituents (e.g., 5-Cl, 6-CH₃).
- Trifluoromethoxy position (para vs. meta).
- Biological Screening : Test against panels of kinases, GPCRs, and ion channels. Use high-throughput screening (HTS) with fluorescence polarization assays .
- Data Analysis : Apply multivariate regression (e.g., PLS) to correlate molecular descriptors (Hammett σ, molar refractivity) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
